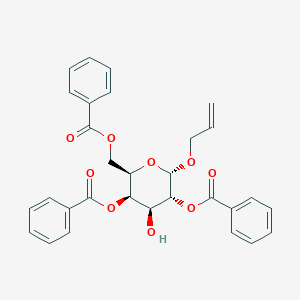
Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside: is a carbohydrate derivative that plays a significant role in synthetic organic chemistry, particularly in the synthesis of oligosaccharides. This compound is characterized by the presence of allyl and benzoyl groups attached to the galactopyranoside structure, which makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside typically involves the protection of hydroxyl groups in the galactopyranoside molecule. One common method includes the use of benzoyl chloride in the presence of a base such as pyridine to benzoylate the hydroxyl groups at positions 2, 4, and 6 . The allyl group is introduced through allylation reactions using allyl bromide and a base like sodium hydride .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzoyl groups can be reduced to yield the corresponding alcohols.
Substitution: The allyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reducing benzoyl groups.
Substitution: Allyl bromide and sodium hydride are used for allylation reactions.
Major Products: The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside has several applications in scientific research:
Mechanism of Action
The mechanism by which Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside exerts its effects is primarily through its role as a protecting group in carbohydrate chemistry. The benzoyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective functionalization at other positions. The allyl group can be selectively removed under mild conditions, providing a versatile tool for synthetic chemists .
Comparison with Similar Compounds
- Benzyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside
- Methyl 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranoside
- Allyl 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranoside
Uniqueness: Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside is unique due to the presence of both allyl and benzoyl groups, which provide distinct reactivity and protection patterns compared to similar compounds. This dual functionality makes it particularly valuable in the synthesis of complex carbohydrate structures .
Properties
Molecular Formula |
C30H28O9 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5-dibenzoyloxy-4-hydroxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H28O9/c1-2-18-35-30-26(39-29(34)22-16-10-5-11-17-22)24(31)25(38-28(33)21-14-8-4-9-15-21)23(37-30)19-36-27(32)20-12-6-3-7-13-20/h2-17,23-26,30-31H,1,18-19H2/t23-,24+,25+,26-,30+/m1/s1 |
InChI Key |
JFZMRICZAZNYQD-LKVPNWEUSA-N |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















